molecular formula C22H26ClN3O3 B2951818 N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide CAS No. 942012-31-9

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide

Cat. No.: B2951818
CAS No.: 942012-31-9
M. Wt: 415.92
InChI Key: WYOWYIXEZXURGK-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is a complex organic compound characterized by the presence of a chlorobenzyl group, a morpholino group, and a p-tolyl group attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, reacts with a suitable nucleophile to form the 2-chlorobenzyl intermediate.

    Introduction of the Morpholino Group: The intermediate undergoes a nucleophilic substitution reaction with morpholine to introduce the morpholino group.

    Coupling with p-Tolyl Group: The resulting compound is then coupled with a p-tolyl derivative under specific conditions to form the desired product.

    Oxalamide Formation: Finally, the oxalamide backbone is introduced through a condensation reaction with oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
  • 2-chloro-6-fluoro-N-(2-morpholino-2-(p-tolyl)ethyl)benzamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOWYIXEZXURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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